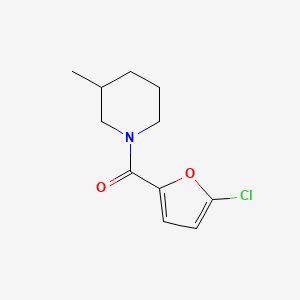
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that was first identified in 2009. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. Synthetic cannabinoids have become increasingly popular in recent years due to their ability to mimic the effects of cannabis, but with potentially greater potency and a wider range of effects. In
Wirkmechanismus
The mechanism of action of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of this receptor by (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. However, the specific effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist and allows for the study of the effects of synthetic cannabinoids on this receptor. However, one limitation is that the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have different chemical structures and potentially different effects. Another area of interest is the study of the effects of synthetic cannabinoids on other receptors, such as the CB2 receptor, which could have implications for the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as the potential risks associated with their use.
Synthesemethoden
The synthesis of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 5-chlorofuran-2-carboxylic acid with 3-methylpiperidin-1-ylmethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to have a high affinity for this receptor and to be a potent agonist, similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Studies have also investigated the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone on other receptors, such as the CB2 receptor, but it has been found to have a much lower affinity for this receptor.
Eigenschaften
IUPAC Name |
(5-chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZSXCFQIERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
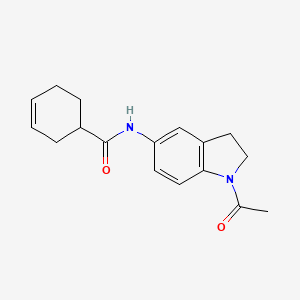
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)

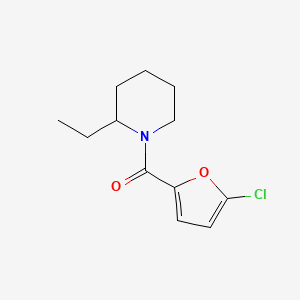

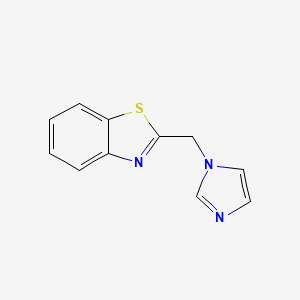



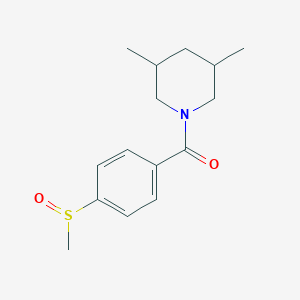
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)